Mycoplanecin D

Description

Properties

CAS No. |

89355-38-4 |

|---|---|

Molecular Formula |

C62H104N10O13 |

Molecular Weight |

1197.5 g/mol |

IUPAC Name |

N-methyl-1-[3-methyl-2-[methyl(2-oxobutanoyl)amino]butanoyl]-4-propyl-N-[4,11,19,26-tetramethyl-6-(3-methylbutyl)-15,25-bis(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C62H104N10O13/c1-19-22-41-30-47(72(33-41)62(84)51(38(11)12)68(17)60(82)48(73)20-2)59(81)69(18)52-40(14)85-49(74)31-63-53(75)45(28-36(7)8)66(15)58(80)44-23-21-26-70(44)61(83)50(37(9)10)67(16)56(78)42(25-24-34(3)4)64-54(76)46-29-39(13)32-71(46)57(79)43(27-35(5)6)65-55(52)77/h34-47,50-52H,19-33H2,1-18H3,(H,63,75)(H,64,76)(H,65,77) |

InChI Key |

HRDISPWDYCZRCY-UHFFFAOYSA-N |

Canonical SMILES |

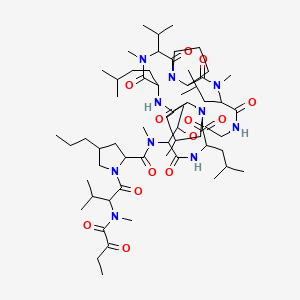

CCCC1CC(N(C1)C(=O)C(C(C)C)N(C)C(=O)C(=O)CC)C(=O)N(C)C2C(OC(=O)CNC(=O)C(N(C(=O)C3CCCN3C(=O)C(N(C(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(C)C)C)CCC(C)C)C)C(C)C)C)CC(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Mycoplanecin D from Actinoplanes awajinensis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Mycoplanecin D is a member of the mycoplanecin complex, a series of potent antimycobacterial cyclic depsipeptides produced by the actinomycete Actinoplanes awajinensis subsp. mycoplanecinus. First discovered in the early 1980s, the mycoplanecins have garnered renewed interest due to their potent activity against Mycobacterium tuberculosis, including resistant strains. Their unique mode of action, targeting the DNA polymerase III sliding clamp (DnaN), presents a promising avenue for the development of new tuberculosis therapeutics. This technical guide provides a comprehensive overview of the discovery, fermentation, extraction, and purification of this compound, with detailed experimental protocols and structured data for scientific reference.

Introduction

The global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the discovery of novel antibiotics with new mechanisms of action. Natural products have historically been a rich source of antimicrobial agents. The mycoplanecin complex, first isolated from the fermentation broth of Actinoplanes awajinensis subsp. mycoplanecinus (strain No. 41042), represents a promising class of such compounds[1][2].

Recent investigations have led to the isolation and structural elucidation of several mycoplanecin analogues, including this compound[3]. These compounds are cyclic decadepsipeptides containing unusual nonproteinogenic amino acids, such as 4-alkylprolines[3]. This guide focuses specifically on the technical aspects of this compound's discovery and isolation, providing a detailed resource for researchers in natural product chemistry, microbiology, and drug development.

Discovery and Producing Organism

The producing organism, Actinoplanes awajinensis subsp. mycoplanecinus, was isolated from a soil sample in Japan[2][4]. Key taxonomic characteristics of this strain are summarized in Table 1. The strain is maintained by culture collections such as ATCC (33919) and SANK (90477)[5].

Table 1: Taxonomic Characteristics of Actinoplanes awajinensis subsp. mycoplanecinus

| Characteristic | Description |

| Colony Color | Yellowish-brown to yellowish-orange on agar media[2][4]. |

| Sporangia | Globose to subglobose, bearing motile spores[2][4]. |

| Cell Wall | Contains meso- and hydroxy-diaminopimelic acid, and glycine[2][4]. |

Fermentation for this compound Production

This compound is produced by submerged fermentation of Actinoplanes awajinensis. While early studies focused on producing the entire mycoplanecin complex, recent work has utilized specific media to facilitate the isolation of individual analogues[3].

Fermentation Parameters

Optimal production of mycoplanecins is achieved under specific culture conditions. The highest reported antibiotic titer for the mycoplanecin complex is 145 µg/mL[2][4]. Quantitative data for this compound production alone is not detailed in the available literature; it is produced as part of a complex of related compounds.

Table 2: Fermentation Parameters for Mycoplanecin Production

| Parameter | Condition |

| Producing Strain | Actinoplanes awajinensis subsp. mycoplanecinus No. 41042 |

| Culture Type | Submerged Culture[2][4] |

| Temperature | 26°C |

| Incubation Time | Up to 2 weeks for initial growth |

| Maximum Titer | 145 µg/mL (for the entire mycoplanecin complex)[2][4] |

Experimental Protocol: Fermentation

This protocol is a synthesis of the methods described for mycoplanecin production.

Materials:

-

Cryopreserved vial of Actinoplanes awajinensis subsp. mycoplanecinus ATCC 33919

-

Seed Culture Medium (e.g., ATCC® Medium 145: Potato-carrot medium)

-

Production Medium (APL Medium)[3]

-

Soluble Starch: 1%

-

Yeast Extract: 0.2%

-

Glucose (Dextrose): 1%

-

-

Sterile baffled flasks

-

Shaking incubator

Procedure:

-

Inoculum Preparation:

-

Aseptically rehydrate the freeze-dried culture using the recommended broth (e.g., ATCC Medium 145).

-

Use this suspension to inoculate a seed culture flask containing the seed medium.

-

Incubate at 26°C on a rotary shaker until good growth is observed.

-

-

Production Culture:

-

Inoculate 300 mL of APL medium in 1-L flasks with the seed culture (e.g., 5-10% v/v)[3].

-

Incubate the production flasks at 26°C on a rotary shaker for the optimal production period (typically determined by time-course experiments monitoring antibiotic activity).

-

Extraction and Isolation of this compound

The isolation of this compound involves the extraction of the entire complex from the fermentation broth and mycelium, followed by advanced chromatographic separation. Modern techniques such as supercritical fluid extraction (SFE) have been employed for efficient initial extraction[3].

Physicochemical Properties of this compound

The physicochemical properties of this compound are crucial for designing effective extraction and purification strategies.

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆₂H₁₀₄N₁₀O₁₃ | MIBiG |

| Molecular Weight | ~1213.56 Da | Calculated |

| Nature | Cyclic depsipeptide | [3] |

| Solubility | Soluble in organic solvents such as ethyl acetate | [1] |

Experimental Protocol: Extraction and Purification

The following protocol combines traditional methods with recent advancements for the isolation of this compound.

Part A: Supercritical Fluid Extraction (Initial Extraction)

-

Harvesting: At the end of the fermentation, harvest the whole broth.

-

Adsorption: Add an adsorbent resin (e.g., Amberlite XAD) to the whole broth and stir to adsorb the mycoplanecin complex.

-

SFE: The resin is then subjected to supercritical fluid extraction.

-

System: Waters MV-10 ASFE system or equivalent[3].

-

Supercritical Fluid: Carbon Dioxide (CO₂)

-

Co-solvent: Methanol or Ethanol may be used to modify polarity.

-

Conditions: Optimized pressure and temperature to ensure selective extraction.

-

Collection: The mycoplanecins are collected in the ethyl acetate phase[3].

-

Part B: Chromatographic Purification

-

Silica Gel Chromatography:

-

Concentrate the crude extract from the SFE step.

-

Apply the concentrated extract to a silica gel column.

-

Elute with a solvent gradient (e.g., chloroform-methanol) to separate fractions based on polarity.

-

Monitor fractions by thin-layer chromatography (TLC) or HPLC and pool the fractions containing the mycoplanecin complex.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the mycoplanecin-rich fractions using preparative reverse-phase HPLC.

-

Column: C18 stationary phase (e.g., Prep PAK-500/C18)[1].

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Detection: UV detection (e.g., at 210 nm).

-

Collect the peak corresponding to this compound, as identified by analytical HPLC and mass spectrometry.

-

-

Final Purification and Characterization:

-

The collected fraction is concentrated to yield pure this compound.

-

The structure and purity are confirmed by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC)[6].

-

Visualizations

Workflow for this compound Discovery and Isolation

Caption: Workflow of this compound Discovery and Isolation.

Mycoplanecin Biosynthesis Overview

The mycoplanecins are synthesized via a Non-Ribosomal Peptide Synthetase (NRPS) pathway. The biosynthetic gene cluster (BGC) in A. awajinensis orchestrates the assembly of the peptide backbone, including the incorporation of unusual amino acid precursors[3].

References

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. Structural elucidation of a compound extracted from Streptomyces Sp.NLKB45 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Supercritical Fluid Extraction in Natural Products Analyses | Springer Nature Experiments [experiments.springernature.com]

- 4. Mycoplanecins, novel antimycobacterial antibiotics from Actinoplanes awajinensis subsp. mycoplanecinus subsp. nov. I. Taxonomy of producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. How to extract natural products from plants with the supercritical CO2 extraction method - Separeco [separeco.com]

Griselimycins: A Technical Guide to a Re-emerging Anti-Tuberculosis Strategy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel therapeutic agents with unique mechanisms of action. Griselimycins, a class of cyclic peptide antibiotics first discovered in the 1960s, have re-emerged as a highly promising scaffold for the development of new anti-tuberculosis drugs.[1][2][3][4] This technical guide provides an in-depth overview of griselimycins, their molecular target, mechanism of action, and the development of optimized synthetic analogs. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core concepts to support ongoing research and drug development efforts in this area.

Introduction: The Griselimycin Revival

Originally isolated from Streptomyces species, griselimycins demonstrated potent and specific activity against mycobacteria.[1] However, their development was historically deprioritized. Renewed interest in these compounds stems from their novel mechanism of action, which is distinct from all currently approved anti-tuberculosis drugs.[5] This unique mode of action provides a critical advantage in combating drug-resistant Mtb strains.

Lead optimization efforts have led to the creation of synthetic analogs, most notably cyclohexylgriselimycin (CGM), which exhibits improved pharmacokinetic properties and potent efficacy in both in vitro and in vivo models of tuberculosis.[6][7] These advancements have validated the griselimycin scaffold as a viable starting point for the development of a new class of anti-tuberculosis therapeutics.

Mechanism of Action: Targeting the DNA Polymerase Sliding Clamp (DnaN)

Griselimycins exert their bactericidal effect by targeting a crucial component of the bacterial DNA replication machinery: the DNA polymerase sliding clamp, DnaN.[1][2][8] DnaN is a ring-shaped protein that encircles the DNA and acts as a mobile platform for the recruitment of DNA polymerase and other proteins involved in DNA replication and repair.[9]

By binding to a hydrophobic pocket on the DnaN protein, griselimycins allosterically inhibit its interaction with the DNA polymerase.[6][7][9] This disruption of the DnaN-polymerase complex stalls DNA replication, ultimately leading to bacterial cell death.[6][7] The targeting of this essential protein-protein interaction represents a novel and unexploited vulnerability in Mtb.

Below is a diagram illustrating the mechanism of action of griselimycins.

Caption: Mechanism of action of griselimycins.

Quantitative Data Summary

The following tables summarize the key quantitative data for griselimycin and its analogs against Mycobacterium tuberculosis and other mycobacterial species.

Table 1: In Vitro Activity of Griselimycin Analogs against M. tuberculosis

| Compound | M. tuberculosis Strain | MIC (µM) | Intracellular MIC (µM) |

| Cyclohexylgriselimycin (CGM) | H37Rv | 0.05 | 0.17 (in RAW 264.7 macrophages) |

| SATB-082 | Replicating Mtb | 0.04 - 0.11 | Not Reported |

Data sourced from references[5][10].

Table 2: In Vivo Efficacy of Cyclohexylgriselimycin (CGM) in Mouse Models of Tuberculosis

| Mouse Model | Treatment Dose (mg/kg/day) | Treatment Duration | Outcome |

| Acute TB | 100 | 4 weeks | Significant reduction in lung CFU counts |

| Chronic TB | 100 | 4 weeks | Significant reduction in lung CFU counts |

| Combination Therapy (with RIF, INH, PZA) | 100 | Intensive Phase | Enhanced bactericidal activity of the standard regimen |

CFU: Colony Forming Units; RIF: Rifampicin; INH: Isoniazid; PZA: Pyrazinamide. Data represents mean lung log10 CFU counts from groups of mice.[1][3]

Table 3: Activity of Cyclohexylgriselimycin (CGM) against M. abscessus

| Assay | Outcome |

| In vitro | Bactericidal activity |

| In vivo (mouse model) | Reduction of bacterial lung burden |

Data sourced from reference[11].

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of griselimycins.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of griselimycin analogs against M. tuberculosis is typically determined using a broth microdilution method.

-

Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% oleic acid-albumin-dextrose-catalase (OADC).

-

Compound Preparation: A serial dilution of the test compound is prepared in a 96-well microplate.

-

Inoculation: The bacterial culture is diluted to a standardized concentration and added to each well of the microplate.

-

Incubation: The microplate is incubated at 37°C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Efficacy in a Mouse Model of Tuberculosis

The efficacy of griselimycins is assessed in both acute and chronic mouse models of tuberculosis.

-

Infection: BALB/c mice are infected via aerosol exposure with a standardized inoculum of M. tuberculosis H37Rv.

-

Treatment Initiation:

-

Acute Model: Treatment begins the day after infection.

-

Chronic Model: Treatment begins 28 days after infection to allow for the establishment of a chronic infection.

-

-

Drug Administration: The test compound is administered orally once daily for the specified duration.

-

Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and their lungs are homogenized. Serial dilutions of the lung homogenates are plated on Middlebrook 7H11 agar plates.

-

Data Analysis: Colony forming units (CFUs) are counted after 3-4 weeks of incubation at 37°C, and the log10 CFU per lung is calculated.

The workflow for a typical in vivo efficacy study is depicted below.

Caption: Workflow for in vivo efficacy studies.

Resistance Mechanisms

A key advantage of griselimycins is the low frequency of resistance development.[2][6] When resistance does occur, it is not through mutations in the DnaN target itself. Instead, the primary mechanism of resistance is the amplification of a chromosomal segment containing the dnaN gene.[1][2][8]

This gene amplification leads to the overexpression of the DnaN protein, effectively titrating the drug away from its site of action.[9] Importantly, this resistance mechanism is associated with a significant fitness cost to the bacteria and is often reversible.[6][7][12]

The logical relationship of the griselimycin resistance mechanism is outlined in the following diagram.

Caption: Logical flow of the griselimycin resistance mechanism.

Conclusion and Future Directions

Griselimycins represent a compelling and validated new approach to the treatment of tuberculosis. Their novel mechanism of action, potent bactericidal activity against both drug-sensitive and drug-resistant strains, and the low frequency of resistance make them an attractive class of compounds for further development. The synthetic accessibility of potent analogs like CGM opens the door for further optimization of their pharmacokinetic and pharmacodynamic properties. Future research should focus on advancing lead candidates through preclinical and clinical development, as well as exploring the potential of griselimycins in combination therapies to shorten and simplify the treatment of tuberculosis. The continued investigation of this re-emerging antibiotic class holds significant promise in the global fight against this devastating disease.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New Griselimycins for Treatment of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SATB-082 | Working Group for New TB Drugs [newtbdrugs.org]

- 6. researchgate.net [researchgate.net]

- 7. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Publikationen der UdS: Mode of action and resistance mechanism of griselimycin [publikationen.sulb.uni-saarland.de]

The Mode of Action of Mycoplanecin D: A Technical Guide to Its Inhibition of Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycoplanecins represent a potent class of cyclic peptide antibiotics with significant activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This document provides an in-depth technical overview of the mechanism of action of Mycoplanecin D and its analogues. Recent studies have identified the DNA polymerase III sliding clamp, DnaN, as the direct molecular target of mycoplanecins.[1][2][3][4][5] This interaction, characterized by nanomolar affinity, disrupts DNA replication, leading to the induction of the SOS DNA damage response and subsequent bacterial cell death.[1][2] The unique mechanism of action, distinct from many current anti-tubercular agents, positions mycoplanecins as promising candidates for further development, particularly in the context of combating drug-resistant Mtb strains.[5] This guide summarizes the key quantitative data, details the experimental protocols used to elucidate this mechanism, and provides visual workflows and pathway diagrams to facilitate a comprehensive understanding.

Core Mechanism of Action: Targeting the DNA Sliding Clamp (DnaN)

The primary bactericidal activity of the mycoplanecin class of antibiotics against Mycobacterium tuberculosis is achieved through the specific inhibition of DNA replication. The validated molecular target is the β-clamp of DNA polymerase III, a protein encoded by the dnaN gene.[1][2][3][4][5]

The DnaN sliding clamp is a ring-shaped protein that encircles the DNA strand. Its critical function is to tether the DNA polymerase III holoenzyme to the DNA template, ensuring high processivity during replication. By binding to DnaN, mycoplanecins effectively obstruct this interaction. This leads to the stalling of the replication fork, which is interpreted by the cell as significant DNA damage.

Consequently, the bacterium initiates a robust SOS response, a global DNA damage repair system.[2] This is characterized by the upregulation of key proteins such as RecA and RadA.[2] However, the persistent inhibition of DnaN prevents the resolution of the replication block, ultimately leading to catastrophic DNA damage and cell death. The co-crystal structure of Mycoplanecin A bound to DnaN has been resolved, providing atomic-level insight into the binding interaction.[1][2][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MicroScale Thermophoresis: A Rapid and Precise Method to Quantify Protein-Nucleic Acid Interactions in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Potent Anti-Mycobacterial Action of Mycoplanecins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycoplanecins are a class of cyclic peptide antibiotics that have demonstrated significant promise as potent agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. Their unique mechanism of action, targeting the DNA polymerase III sliding clamp (DnaN), sets them apart from many existing anti-tubercular drugs, offering a potential solution to the growing challenge of multidrug-resistant tuberculosis. This technical guide provides an in-depth overview of the biological activity and antibacterial spectrum of Mycoplanecins, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.

Biological Activity and Antibacterial Spectrum

Mycoplanecins exhibit a narrow but potent spectrum of antibacterial activity, primarily directed against mycobacteria. This specificity makes them attractive candidates for targeted therapy, potentially minimizing the off-target effects on the host microbiome often associated with broad-spectrum antibiotics.

Quantitative Antibacterial Data

The antibacterial efficacy of Mycoplanecins is highlighted by their low minimum inhibitory concentrations (MICs) against various Mycobacterium species. Mycoplanecin E, in particular, has shown remarkable potency against M. tuberculosis. The available quantitative data is summarized in the tables below.

Table 1: Minimum Inhibitory Concentrations (MICs) of Mycoplanecin E

| Bacterial Strain | MIC (ng/mL) |

| Mycobacterium tuberculosis | 83[1][2][3] |

Table 2: In Vitro Activity of Dihydromycoplanecin A Against Various Mycobacteria

| Bacterial Species | MIC Range (µg/mL) |

| Mycobacterium tuberculosis | <0.0125 - 25[1] |

| Mycobacterium intracellulare | <0.0125 - 25[1] |

| Mycobacterium kansasii | <0.0125 - 25[1] |

| Mycobacterium marinum | 0.19 - 0.39[4] |

Note: The wide range for some values reflects data from multiple strains and experimental conditions.

The activity of Mycoplanecins against Gram-positive and Gram-negative bacteria is not extensively documented in the available literature, suggesting a targeted action against mycobacteria.

Mechanism of Action: Targeting the DNA Sliding Clamp (DnaN)

The primary molecular target of Mycoplanecins is the DNA polymerase III sliding clamp, DnaN.[2][5] This protein is a crucial component of the bacterial replisome, forming a ring-like structure that encircles the DNA and tethers the DNA polymerase to the template strand, ensuring processive DNA replication. By binding to DnaN, Mycoplanecins inhibit its function, thereby halting DNA replication and leading to bacterial cell death. This mechanism is distinct from that of many currently used anti-tuberculosis drugs, which often target cell wall synthesis or RNA polymerase.

Figure 1: Simplified signaling pathway of Mycoplanecin's mechanism of action.

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the study of Mycoplanecins.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against mycobacteria.

Materials:

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

-

Sterile 96-well U-bottom microtiter plates

-

Mycoplanecin stock solution of known concentration

-

Bacterial culture of Mycobacterium species in logarithmic growth phase

-

Sterile saline or phosphate-buffered saline (PBS)

-

McFarland turbidity standards (0.5)

-

Incubator at 37°C

Procedure:

-

Inoculum Preparation:

-

Aseptically transfer colonies of the Mycobacterium strain to a sterile tube containing saline and glass beads.

-

Vortex to create a uniform suspension.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.

-

Dilute this suspension 1:100 in Middlebrook 7H9 broth to obtain the final inoculum concentration of approximately 1-5 x 10⁵ CFU/mL.

-

-

Serial Dilution of Mycoplanecin:

-

Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well plate.

-

Add 100 µL of the Mycoplanecin stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the diluted Mycoplanecin.

-

Include a positive control well (inoculum without antibiotic) and a negative control well (broth without inoculum).

-

-

Incubation:

-

Seal the plate with a breathable membrane or place it in a humidified container to prevent evaporation.

-

Incubate at 37°C for 7-14 days, or until visible growth is observed in the positive control well.

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of Mycoplanecin that completely inhibits visible growth of the bacteria.

-

Figure 2: Experimental workflow for MIC determination by broth microdilution.

DnaN Binding Assay (Microscale Thermophoresis)

Microscale thermophoresis (MST) is a powerful technique to quantify the binding affinity between a fluorescently labeled molecule and its ligand.

Materials:

-

Purified, fluorescently labeled DnaN protein

-

Mycoplanecin solution of known concentration

-

Assay buffer (e.g., PBS with 0.05% Tween-20)

-

MST instrument and capillaries

Procedure:

-

Sample Preparation:

-

Prepare a series of 16 dilutions of the Mycoplanecin solution in the assay buffer. The highest concentration should be at least 20-fold higher than the expected dissociation constant (Kd).

-

Prepare a solution of fluorescently labeled DnaN at a constant concentration (typically in the low nanomolar range).

-

-

Binding Reaction:

-

Mix each Mycoplanecin dilution with an equal volume of the labeled DnaN solution.

-

Allow the binding reaction to equilibrate at room temperature for a specified time.

-

-

MST Measurement:

-

Load the samples into MST capillaries.

-

Place the capillaries in the MST instrument.

-

The instrument applies a microscopic temperature gradient and measures the movement of the fluorescently labeled DnaN. The thermophoretic movement changes upon binding of Mycoplanecin.

-

-

Data Analysis:

-

The change in thermophoresis is plotted against the logarithm of the Mycoplanecin concentration.

-

The resulting binding curve is fitted to a suitable model (e.g., the law of mass action) to determine the dissociation constant (Kd), which represents the binding affinity.

-

Biosynthesis of Mycoplanecins

Mycoplanecins are synthesized by a non-ribosomal peptide synthetase (NRPS) machinery encoded by a dedicated biosynthetic gene cluster (BGC). Understanding this pathway is crucial for potential bioengineering efforts to create novel Mycoplanecin analogs with improved properties.

Figure 3: Key components of the Mycoplanecin biosynthetic gene cluster.

Conclusion and Future Directions

Mycoplanecins represent a promising class of anti-mycobacterial agents with a potent and specific mechanism of action. Their ability to target DnaN offers a valuable new strategy in the fight against tuberculosis, particularly in the context of rising drug resistance. Further research should focus on a broader characterization of the antibacterial spectrum of different Mycoplanecin analogues, optimization of their pharmacokinetic and pharmacodynamic properties, and exploration of synergistic combinations with existing anti-tuberculosis drugs. The elucidation of their biosynthetic pathway also opens up exciting possibilities for synthetic biology approaches to generate novel, even more potent derivatives. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study and potential clinical application of this important class of antibiotics.

References

- 1. Antimycobacterial activities in vitro and in vivo and pharmacokinetics of dihydromycoplanecin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro susceptibility of Mycobacterium marinum to dihydromycoplanecin A and ten other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of DnaN as a Mycoplanecin Target: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the bacterial DNA polymerase III sliding clamp, DnaN, as a validated target for the potent antitubercular antibiotics, mycoplanecins. This document synthesizes key quantitative data, details the experimental protocols used to elucidate this interaction, and provides visual representations of the mechanism of action and experimental workflows.

Executive Summary

Mycoplanecins are a class of cyclic peptide antibiotics with significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Recent research has identified the DNA polymerase III sliding clamp, DnaN, as the direct molecular target of mycoplanecins.[1][2][3] This interaction inhibits DNA replication, leading to bacterial cell death. Mycoplanecins bind to DnaN with nanomolar affinity, and certain derivatives, such as Mycoplanecin E, exhibit remarkably low minimum inhibitory concentrations (MIC) against M. tuberculosis, surpassing older compounds like griselimycin by a significant margin.[1][2] The validation of DnaN as a mycoplanecin target opens a promising avenue for the development of novel anti-tuberculosis therapeutics with a distinct mechanism of action.[1]

Quantitative Data: Mycoplanecin-DnaN Interaction

The following table summarizes the key quantitative data characterizing the interaction between mycoplanecins and DnaN, as well as their antimycobacterial activity.

| Compound | Target | Organism | Parameter | Value | Reference |

| Mycoplanecin A | DnaN | E. coli (co-crystal structure) | Binding | Binds to the same pocket as griselimycin | [1] |

| Mycoplanecins | DnaN | Mycobacterium sp. | Binding Affinity (KD) | Nanomolar (nM) range | [1][2] |

| Mycoplanecin E | Whole-cell | Mycobacterium tuberculosis | Minimum Inhibitory Concentration (MIC) | 83 ng/mL | [1][2] |

| Griselimycin | Whole-cell | Mycobacterium tuberculosis | Minimum Inhibitory Concentration (MIC) | ~2000 ng/mL (24-fold higher than Mycoplanecin E) | [1][2] |

Mechanism of Action: Inhibition of DNA Replication

Mycoplanecin exerts its antibacterial effect by directly binding to the DnaN protein. DnaN, the β-clamp, is a ring-shaped protein that encircles DNA and acts as a sliding platform for DNA polymerase III, ensuring processive DNA replication. By binding to a hydrophobic pocket on DnaN, mycoplanecin allosterically inhibits the interaction between DnaN and the DNA polymerase III α-subunit. This disruption of the replisome machinery halts DNA synthesis, ultimately leading to bacterial death.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction between mycoplanecin and DnaN.

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

This protocol is adapted from standard broth microdilution methods for M. tuberculosis.[4][5][6][7]

Objective: To determine the lowest concentration of a mycoplanecin derivative that inhibits the visible growth of M. tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.

-

Mycoplanecin E (or other derivatives) stock solution in DMSO.

-

Sterile 96-well microtiter plates.

-

Plate reader or visual inspection.

Procedure:

-

Inoculum Preparation: Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5, then dilute to achieve a final inoculum of approximately 5 x 105 CFU/mL.

-

Drug Dilution: Prepare a serial two-fold dilution of Mycoplanecin E in supplemented Middlebrook 7H9 broth in the 96-well plates. The final concentrations should typically range from 0.01 to 10 µg/mL. Include a drug-free control well (inoculum only) and a sterility control well (broth only).

-

Inoculation: Add the prepared M. tuberculosis inoculum to each well, except for the sterility control.

-

Incubation: Seal the plates and incubate at 37°C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of M. tuberculosis. Growth can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Microscale Thermophoresis (MST) for Binding Affinity

This protocol outlines the determination of the binding affinity between mycoplanecin and DnaN using microscale thermophoresis.[8][9][10][11]

Objective: To quantify the dissociation constant (KD) of the Mycoplanecin-DnaN interaction.

Materials:

-

Purified recombinant DnaN protein.

-

Fluorescently labeled DnaN (e.g., via NHS-ester dye coupling).

-

Mycoplanecin A (or other derivatives).

-

MST buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween 20).

-

MST instrument (e.g., Monolith NT.115).

-

Hydrophilic capillaries.

Procedure:

-

Protein Labeling: Label the purified DnaN protein with a fluorescent dye according to the manufacturer's protocol. Remove excess dye using a desalting column.

-

Sample Preparation: Prepare a series of 16 dilutions of the mycoplanecin compound in MST buffer, starting from a high concentration (e.g., 10 µM) with a 1:1 serial dilution.

-

Complex Formation: To each mycoplanecin dilution, add a constant concentration of the fluorescently labeled DnaN (e.g., 50 nM final concentration). Mix gently and incubate for 10 minutes at room temperature to allow the binding to reach equilibrium.

-

Capillary Loading: Load the samples into the hydrophilic capillaries.

-

MST Measurement: Place the capillaries into the MST instrument. The instrument will apply an infrared laser to create a microscopic temperature gradient and measure the movement of the fluorescently labeled DnaN. The extent of this movement (thermophoresis) changes upon binding of the mycoplanecin.

-

Data Analysis: The change in thermophoresis is plotted against the logarithm of the mycoplanecin concentration. The dissociation constant (KD) is then determined by fitting the resulting binding curve using the appropriate model (e.g., the law of mass action).

Conclusion

The identification and validation of DnaN as the molecular target of mycoplanecins represent a significant advancement in the field of tuberculosis drug discovery. The potent, nanomolar-level inhibition of this essential component of the bacterial DNA replication machinery provides a clear mechanism of action and a strong foundation for the development of new anti-tubercular agents. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate this promising class of antibiotics and their interactions with DnaN, with the ultimate goal of developing more effective treatments for tuberculosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimycobacterial susceptibility testing methods for natural products research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cmi.hms.harvard.edu [cmi.hms.harvard.edu]

- 11. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) - PMC [pmc.ncbi.nlm.nih.gov]

The Convergent Evolution of DnaN Inhibitors: A Technical Deep Dive into the Relationship Between Mycoplanecin D and Griselimycin Antibiotics

For Immediate Release

Homburg, Germany & Shanghai, China – November 18, 2025 – In the ongoing battle against multidrug-resistant tuberculosis, the scientific community has found a promising new target: the DNA polymerase III sliding clamp, DnaN. This technical guide explores the relationship between two classes of potent DnaN inhibitors, the well-established griselimycins and the more recently characterized mycoplanecins. This document, intended for researchers, scientists, and drug development professionals, will provide an in-depth analysis of their shared mechanism of action, comparative bioactivities, and the biosynthetic link that connects these two distinct families of natural products.

Executive Summary

Griselimycins and mycoplanecins are cyclic depsipeptide antibiotics that, despite structural differences, share a common mechanism of action by targeting the mycobacterial DnaN sliding clamp. This inhibition disrupts DNA replication, leading to bactericidal activity against Mycobacterium tuberculosis. Notably, mycoplanecins, such as Mycoplanecin E, have demonstrated significantly greater potency than griselimycin, with an approximately 24-fold lower minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv.[1][2][3] The discovery of the mycoplanecin biosynthetic gene cluster was made possible through genome mining, using key enzymes from the griselimycin biosynthetic pathway as probes. This shared biosynthetic heritage, targeting the production of unusual non-proteinogenic amino acids, underscores a fascinating case of convergent evolution in the microbial world. This guide will detail the quantitative data supporting these findings, outline the experimental protocols used for their characterization, and provide visual representations of the key molecular and experimental pathways.

Comparative Quantitative Data

The following tables summarize the key quantitative data for mycoplanecins and griselimycins, highlighting their antimicrobial activity and binding affinities for their molecular target, DnaN.

Table 1: In Vitro Antimicrobial Activity

| Compound | Organism | MIC | Fold-Potency vs. Griselimycin |

| Mycoplanecin E | Mycobacterium tuberculosis H37Rv | 83 ng/mL | ~24x |

| Griselimycin | Mycobacterium tuberculosis H37Rv | 2 µg/mL | 1x |

| Mycoplanecins (general) | Mycobacterium smegmatis | 0.0625 - 0.5 µg/mL | N/A |

| Mycoplanecins (general) | Griselimycin-resistant M. smegmatis | 4 - 8 µg/mL | N/A |

Table 2: DnaN Binding Affinity

| Ligand | DnaN Source | Method | Dissociation Constant (KD) |

| Griselimycin | M. smegmatis | MST | 6.5 ± 5.9 nM |

| Mycoplanecin A | M. smegmatis | MST | 95.4 ± 58.0 nM |

| Mycoplanecin B | M. smegmatis | MST | 24.4 ± 11.9 nM |

| Griselimycin | M. tuberculosis | SPR | 1.0 x 10-10 M |

| Cyclohexylgriselimycin | M. tuberculosis | SPR | 2.0 x 10-10 M |

| Griselimycin | Gram-negative Orthologs | Various | 7 - 496 nM |

Table 3: In Vivo Efficacy of Cyclohexyl-griselimycin (CGM)

| Animal Model | Treatment | Dosage | Outcome |

| M. abscessus infected mice | CGM | 250 mg/kg | 10-fold reduction in lung CFU |

| Tuberculosis infected mice | CGM | Not specified | Equivalent activity to isoniazid; 3.78 log10 reduction in lung CFU over 3 months |

| Tuberculosis infected mice | CGM + RIF + INH + PZA | 100 mg/kg/day | Enhanced bactericidal activity of the standard regimen |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination for Mycobacterium tuberculosis

This protocol is based on the EUCAST broth microdilution reference method.[4][5]

-

Inoculum Preparation:

-

M. tuberculosis colonies are scraped from solid medium and transferred to a tube containing saline, Tween 80, and glass beads.

-

The suspension is vortexed for 30-60 seconds to ensure a homogenous mixture.

-

The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard.

-

The inoculum is allowed to settle for 15 minutes to allow larger clumps to sediment. The supernatant is then used for the assay.

-

-

Assay Plate Preparation:

-

A 96-well microtiter plate is prepared with serial dilutions of the test compounds (mycoplanecins and griselimycins) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).

-

The final inoculum concentration in each well should be approximately 105 CFU/mL.

-

-

Incubation:

-

The microtiter plate is incubated at 37°C.

-

-

Reading and Interpretation:

DnaN Binding Affinity Assays

Binding affinities of mycoplanecins and griselimycins to DnaN have been determined using Microscale Thermophoresis (MST) and Surface Plasmon Resonance (SPR).

-

Microscale Thermophoresis (MST): This technique measures the motion of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement. By titrating a fluorescently labeled DnaN protein with increasing concentrations of the antibiotic, a binding curve can be generated to determine the dissociation constant (KD).[3]

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique that detects molecular interactions in real-time. DnaN is immobilized on a sensor chip, and a solution containing the antibiotic is flowed over the surface. The binding of the antibiotic to DnaN causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By measuring the association and dissociation rates at different antibiotic concentrations, the KD can be calculated.[8]

In Vivo Efficacy in a Mouse Model of Mycobacterial Infection

This protocol is a generalized representation based on studies with cyclohexyl-griselimycin.[9][10][11]

-

Animal Model: Immunocompromised mice (e.g., NOD SCID mice) are often used for M. abscessus infection models, while other strains are used for tuberculosis models.

-

Infection: Mice are infected intranasally with a defined inoculum of the mycobacterial strain (e.g., 106 CFU of M. abscessus).

-

Treatment: Treatment is initiated at a specified time post-infection (e.g., 1 day). The antibiotic is administered daily via oral gavage for a defined period (e.g., 10 consecutive days).

-

Assessment of Bacterial Burden: At the end of the treatment period, mice are euthanized, and organs (e.g., lungs, spleen) are harvested. The organs are homogenized, and serial dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU).

-

Data Analysis: The reduction in CFU in treated groups is compared to that in a vehicle-treated control group to determine the in vivo efficacy of the antibiotic.

Visualizations

Mechanism of Action: Inhibition of the DnaN Sliding Clamp

The following diagram illustrates the shared mechanism of action of mycoplanecins and griselimycins.

Caption: Inhibition of the DnaN sliding clamp by mycoplanecins and griselimycins.

Biosynthesis of the 4-Alkylproline Precursor

This diagram outlines the initial steps in the biosynthesis of the unusual 4-alkylproline residues found in griselimycins and mycoplanecins.

Caption: Biosynthetic pathway for (2S,4R)-4-methylproline formation.

Experimental Workflow: Genome Mining for Mycoplanecin Biosynthetic Gene Cluster

The following workflow illustrates the process of identifying the mycoplanecin biosynthetic gene cluster.

Caption: Experimental workflow for identifying the mycoplanecin BGC.

Conclusion

The relationship between mycoplanecins and griselimycins provides a compelling narrative for modern antibiotic discovery and development. It highlights the power of genomics to uncover novel bioactive compounds by leveraging knowledge of existing biosynthetic pathways. The superior potency of mycoplanecins against M. tuberculosis suggests they may represent a more promising therapeutic avenue, potentially overcoming some of the limitations observed with earlier griselimycin candidates. The validation of DnaN as a viable antibacterial target opens up new possibilities for the design of novel therapeutics to combat the global threat of tuberculosis. Further research into the structure-activity relationships of mycoplanecins and the optimization of their pharmacokinetic properties will be crucial in translating their potent in vitro activity into clinical success.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EUCAST: Reference Method [eucast.org]

- 5. repub.eur.nl [repub.eur.nl]

- 6. Video: Antimicrobial Susceptibility Testing of Mycobacterium Tuberculosis Complex for First and Second Line Drugs by Broth Dilution in a Microtiter Plate Format [jove.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

In Vitro Evaluation of Mycoplanecin E Against Mycobacterium tuberculosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro activity of Mycoplanecin E against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Mycoplanecin E, a member of the mycoplanecin family of cyclic peptides, has demonstrated significant promise as a potent anti-tuberculosis agent. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.

Quantitative Data Summary

Mycoplanecin E exhibits potent bactericidal activity against Mycobacterium tuberculosis. The available quantitative data from in vitro studies are summarized below.

| Compound | Target Organism | Metric | Value | Reference |

| Mycoplanecin E | Mycobacterium tuberculosis | Minimum Inhibitory Concentration (MIC) | 83 ng/mL | [1][2] |

| Mycoplanecins | DnaN | Binding Affinity | Nanomolar range | [1][2] |

| Dihydromycoplanecin A | Mycobacterium tuberculosis | MIC | <0.0125 to 25 µg/mL | [3] |

Note: Dihydromycoplanecin A is a related compound, and its activity provides further context for the potential of the mycoplanecin class of antibiotics.

Mechanism of Action

Mycoplanecin E exerts its antimycobacterial effect through a distinct mechanism of action compared to many currently used tuberculosis drugs. It targets the DNA polymerase III sliding clamp, DnaN, a critical component of the bacterial replisome.[1][4] This interaction disrupts DNA replication, ultimately leading to bacterial cell death. The high-affinity binding in the nanomolar range underscores the potency of this interaction.[1][2]

Caption: Mechanism of action of Mycoplanecin E against M. tuberculosis.

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments to evaluate the efficacy of Mycoplanecin E against Mycobacterium tuberculosis.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of Mycoplanecin E against M. tuberculosis is determined to identify the lowest concentration of the compound that inhibits visible bacterial growth.

Materials:

-

Mycobacterium tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with 0.5% glycerol, 0.05% Tween 80, and 10% OADC (oleic acid-albumin-dextrose-catalase)

-

Mycoplanecin E stock solution

-

96-well microplates

-

Incubator (37°C)

-

Spectrophotometer or resazurin-based indicator dye

Procedure:

-

Bacterial Culture Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland standard 0.5).

-

Serial Dilution: Prepare serial dilutions of Mycoplanecin E in 7H9 broth in a 96-well microplate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no drug) and a negative control (broth only).

-

Incubation: Incubate the microplate at 37°C for 7-14 days.

-

MIC Determination: The MIC is determined as the lowest concentration of Mycoplanecin E where no visible growth is observed.[2] This can be assessed visually or by using a growth indicator like AlamarBlue (resazurin), where a color change indicates bacterial viability.

Caption: General workflow for Minimum Inhibitory Concentration (MIC) assay.

Intracellular Activity Assay

To assess the efficacy of Mycoplanecin E against intracellular Mtb, an in vitro model using macrophage cell lines is employed.

Materials:

-

Murine macrophage cell line (e.g., J774)

-

Autoluminescent M. tuberculosis strain (e.g., H37Rv_LuxABCDE)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Mycoplanecin E

-

Luminometer

Procedure:

-

Macrophage Culture: Culture J774 macrophages in a 96-well plate until adherent.

-

Infection: Infect the macrophage monolayer with the autoluminescent M. tuberculosis strain.

-

Compound Addition: After allowing for phagocytosis, wash the cells to remove extracellular bacteria and add fresh medium containing various concentrations of Mycoplanecin E.

-

Incubation: Incubate the infected cells for a defined period (e.g., 3-7 days).

-

Luminescence Measurement: Measure the luminescence at different time points. A decrease in luminescence corresponds to a reduction in intracellular bacterial viability.

-

Data Analysis: The 90% effective concentration (EC90), the concentration of the compound that reduces luminescence by 90%, can be calculated.

Caption: Workflow for assessing intracellular activity against M. tuberculosis.

Conclusion

Mycoplanecin E represents a promising lead compound for the development of new anti-tuberculosis therapies. Its potent in vitro activity, coupled with a novel mechanism of action targeting DnaN, suggests potential efficacy against drug-resistant strains of Mycobacterium tuberculosis. Further in vitro and in vivo studies are warranted to fully elucidate its therapeutic potential. The methodologies outlined in this guide provide a framework for the continued evaluation of Mycoplanecin E and other related compounds.

References

Methodological & Application

Total Synthesis of Mycoplanecin A: A Detailed Protocol for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycoplanecin A is a potent antitubercular macrocyclic depsipeptide that has garnered significant interest within the scientific community due to its novel mechanism of action targeting the DnaN sliding clamp of Mycobacterium tuberculosis. This document provides a detailed protocol for the total synthesis of Mycoplanecin A, based on the first reported convergent, solution-phase approach. The synthesis is notable for its construction of two unique trans-4-alkylated-L-proline residues and a challenging macrolactamization step. This protocol is intended to provide researchers with the necessary information to replicate this synthesis for further biological investigation and the development of novel analogues.

Overall Synthetic Strategy

The total synthesis of Mycoplanecin A is achieved through a convergent approach, wherein two key peptide fragments, a hexapeptide "western" fragment and a tetrapeptide "eastern" fragment, are synthesized separately and then coupled. The resulting linear decapeptide undergoes deprotection and subsequent macrocyclization to form the characteristic 13-membered ring. The synthesis is completed by the removal of a final protecting group and acylation.

Figure 1: Convergent total synthesis strategy for Mycoplanecin A.

Data Presentation

The total synthesis was achieved in 18 steps for the longest linear sequence with an overall yield of 5.2%[1]. Key quantitative data for the fragment coupling and macrocyclization steps are summarized in the table below.

| Step | Reactants | Coupling/Reaction Conditions | Product | Yield (%) |

| Fragment Coupling | Hexapeptide Fragment, Tetrapeptide Fragment | COMU, DIPEA, DMF, 0 °C to rt, 16 h | Linear Decapeptide | 81 |

| Macrocyclization | Linear Decapeptide | COMU, DIPEA, MeCN/DMF (1:1), 70 °C, high dilution | Cyclic Peptide | 52 |

| Alloc Deprotection | Cyclic Peptide | Pd(PPh₃)₄, Dimethyl Barbituric Acid, CH₂Cl₂, rt, 1 h | Deprotected Peptide | - |

| Final Acylation | Deprotected Peptide | 2-Oxobutanoyl chloride, 2,6-Lutidine, CH₂Cl₂, 0 °C to rt, 1 h | Mycoplanecin A | good |

Experimental Protocols

Synthesis of the Hexapeptide Fragment (Western Fragment)

The synthesis of the hexapeptide fragment involves the sequential coupling of amino acids, including the novel trans-4-methyl-L-proline. A key step in this synthesis is an O→N acyl shift.

References

Application Notes and Protocols for Testing Mycoplanecin D Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplanecins are a class of cyclic peptide antibiotics with demonstrated potent antimicrobial activity, particularly against Mycobacterium tuberculosis.[1][2][3] Their unique mechanism of action involves the inhibition of the DNA polymerase III sliding clamp (DnaN), a critical component of the bacterial DNA replication machinery.[1][4][5] This novel target makes Mycoplanecins a promising area of research for the development of new therapeutics against drug-resistant pathogens.

This document provides detailed experimental procedures for testing the efficacy of Mycoplanecin D. While specific biological data for this compound is not extensively available in current literature, the protocols outlined below are based on established methods for evaluating antimicrobial and anticancer compounds and can be readily adapted. The provided data tables are templates for summarizing experimentally derived results.

I. Antimicrobial Efficacy Testing

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] Two primary methods are recommended: broth microdilution and agar dilution.

1. Broth Microdilution Protocol (Adapted for Mycobacteria)

This method is considered a reference for determining MICs of many bacteria, including Mycobacterium tuberculosis complex (MTBC).[7][8]

-

Materials:

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

-

Sterile 96-well U-bottom microtiter plates[8]

-

Bacterial culture in logarithmic growth phase

-

McFarland 0.5 turbidity standard

-

Sterile water or saline

-

Inverted mirror for reading results[8]

-

-

Procedure:

-

Inoculum Preparation:

-

From a fresh culture, prepare a bacterial suspension in sterile water or saline equivalent to a 0.5 McFarland standard.

-

Vortex the suspension with glass beads to ensure a homogenous mixture.

-

Dilute this suspension 1:100 in Middlebrook 7H9 broth to achieve a final inoculum of approximately 10^5 CFU/mL.[8]

-

-

Drug Dilution:

-

Prepare serial two-fold dilutions of this compound in Middlebrook 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the drug dilution.

-

Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).

-

-

Incubation:

-

Seal the plate to prevent evaporation and incubate at 37°C.

-

Incubation time will vary depending on the growth rate of the mycobacterial species (e.g., 14-21 days for M. tuberculosis).

-

-

Reading Results:

-

2. Agar Dilution Protocol (for Mycobacteria)

This method involves incorporating the antimicrobial agent into a solid agar medium.[10][11]

-

Materials:

-

This compound stock solution

-

Middlebrook 7H10 or 7H11 agar medium

-

Sterile petri dishes

-

Bacterial culture in logarithmic growth phase

-

McFarland 0.5 turbidity standard

-

-

Procedure:

-

Plate Preparation:

-

Prepare serial two-fold dilutions of this compound.

-

Add a specific volume of each drug dilution to molten Middlebrook 7H10/7H11 agar and pour into petri dishes.

-

Also prepare a drug-free control plate.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then prepare further dilutions (e.g., 10⁻² and 10⁻⁴).

-

-

Inoculation:

-

Spot-inoculate a small volume (e.g., 10 µL) of each bacterial dilution onto the surface of the agar plates.

-

-

Incubation:

-

Allow the inoculum spots to dry, then invert the plates and incubate at 37°C for 21 days.[10]

-

-

Reading Results:

-

The MIC is the lowest drug concentration that inhibits more than 99% of the bacterial population compared to the drug-free control.[10]

-

-

B. Data Presentation: Antimicrobial Efficacy

Note: The following table is a template. Researchers should populate it with their own experimental data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

| Bacterial Strain | Method | MIC (µg/mL) |

| Mycobacterium tuberculosis H37Rv | Broth Microdilution | e.g., 0.1 |

| Mycobacterium smegmatis mc²155 | Broth Microdilution | |

| Staphylococcus aureus ATCC 29213 | Broth Microdilution | |

| Escherichia coli ATCC 25922 | Broth Microdilution | |

| Pseudomonas aeruginosa ATCC 27853 | Broth Microdilution | |

| Candida albicans ATCC 90028 | Broth Microdilution |

II. Anticancer Efficacy Testing

A. Determination of Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For anticancer studies, it represents the concentration of a drug that is required for 50% inhibition of cell viability. Commonly used methods include the MTT and CCK-8 assays.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[12][13][14]

-

Materials:

-

This compound stock solution

-

Adherent cancer cell line of interest (e.g., A549 - lung carcinoma, HeLa - cervical cancer)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the drug dilutions.

-

Include a vehicle control (medium with the same concentration of the drug solvent).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Carefully remove the medium and MTT solution.

-

Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

-

-

Absorbance Reading:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]

-

-

2. CCK-8 (Cell Counting Kit-8) Assay Protocol

This assay uses a water-soluble tetrazolium salt (WST-8) and is generally considered more convenient and less toxic than the MTT assay.[15][16][17]

-

Materials:

-

This compound stock solution

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

CCK-8 reagent

-

Microplate reader

-

-

Procedure:

-

Cell Seeding and Drug Treatment:

-

Follow the same procedure as for the MTT assay (steps 1 and 2).

-

-

CCK-8 Addition and Incubation:

-

Absorbance Reading:

-

B. Data Presentation: Anticancer Efficacy

Note: The following table is a template. Researchers should populate it with their own experimental data.

Table 2: Cytotoxicity (IC₅₀) of this compound against Various Cancer Cell Lines

| Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |

| A549 (Lung Carcinoma) | MTT | 48 | |

| HeLa (Cervical Cancer) | MTT | 48 | |

| MCF-7 (Breast Cancer) | CCK-8 | 48 | |

| PANC-1 (Pancreatic Cancer) | CCK-8 | 48 | |

| Normal Fibroblasts | CCK-8 | 48 |

III. Visualizations: Signaling Pathways and Experimental Workflows

A. Mechanism of Action: Inhibition of Bacterial DNA Replication

Mycoplanecins target the DnaN sliding clamp, a crucial component of the bacterial replisome that ensures the processivity of DNA polymerase III.[1][4] By binding to DnaN, this compound is hypothesized to prevent its proper function, leading to the stalling of DNA replication and eventual bacterial cell death.

References

- 1. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Total Synthesis of Mycoplanecin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | DNA Sliding Clamps as Therapeutic Targets [frontiersin.org]

- 5. The bacterial DNA sliding clamp, β-clamp: structure, interactions, dynamics and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. idexx.dk [idexx.dk]

- 7. Broth Microdilution | MI [microbiology.mlsascp.com]

- 8. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Agar dilution - Wikipedia [en.wikipedia.org]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 17. ptglab.com [ptglab.com]

Application Notes and Protocols for High-Throughput Screening of Mycoplanecin Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplanecins are a class of cyclic peptide antibiotics with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] Their unique mechanism of action involves the inhibition of the DNA polymerase III sliding clamp, DnaN, a critical component of the bacterial DNA replication machinery.[1][3][4] This novel target makes Mycoplanecin and its analogs promising candidates for the development of new anti-tuberculosis drugs, particularly in the face of rising antibiotic resistance.

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel Mycoplanecin analogs. The protocols cover both a biochemical assay to directly measure the interaction with the DnaN target and a cell-based assay to determine the antimycobacterial activity.

Biochemical Screening: DnaN-Binding Affinity

A biochemical approach allows for the direct measurement of the binding affinity of Mycoplanecin analogs to their molecular target, DnaN. This is crucial for establishing a structure-activity relationship (SAR) and for identifying compounds that directly engage the target. Two robust and HTS-compatible methods for this purpose are the Fluorescence Polarization (FP) assay and the AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay).

Fluorescence Polarization (FP) Competition Assay

This assay measures the disruption of the interaction between a fluorescently labeled Mycoplanecin probe and the DnaN protein by unlabeled Mycoplanecin analogs.

Data Presentation: DnaN Binding Affinity of Mycoplanecin Analogs (FP Assay)

| Compound ID | Analog Structure/Modification | IC50 (nM) [Predicted] | Ki (nM) [Predicted] |

| MYCO-E | Mycoplanecin E (Reference) | 150 | 75 |

| Analog-1 | [Description of Modification] | 85 | 42 |

| Analog-2 | [Description of Modification] | 250 | 125 |

| Analog-3 | [Description of Modification] | >1000 | >500 |

Experimental Protocol: Fluorescence Polarization (FP) Competition Assay

Materials:

-

Purified recombinant M. tuberculosis DnaN protein

-

Fluorescently labeled Mycoplanecin E (e.g., with fluorescein)

-

Mycoplanecin analog library dissolved in DMSO

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

-

Black, low-volume 384-well microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation:

-

Prepare a 2X solution of DnaN protein in Assay Buffer. The final concentration should be at the Kd of the fluorescent probe interaction.

-

Prepare a 2X solution of the fluorescently labeled Mycoplanecin E probe in Assay Buffer. The final concentration should be low (e.g., 1-5 nM) to maximize the dynamic range.

-

Prepare serial dilutions of Mycoplanecin analog compounds in 100% DMSO, then dilute into Assay Buffer to create 4X compound solutions.

-

-

Assay Plate Preparation:

-

Add 5 µL of the 4X Mycoplanecin analog solution or DMSO (for controls) to the wells of the 384-well plate.

-

Add 5 µL of the 2X DnaN protein solution to all wells except the "no protein" control wells. Add 5 µL of Assay Buffer to these control wells.

-

Incubate for 15 minutes at room temperature.

-

-

Initiation and Measurement:

-

Add 10 µL of the 2X fluorescently labeled Mycoplanecin E probe solution to all wells.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Measure fluorescence polarization on a compatible plate reader.

-

Data Analysis:

-

The IC50 values are determined by fitting the fluorescence polarization data to a four-parameter logistic equation. The Ki values can then be calculated using the Cheng-Prusoff equation.

AlphaScreen® Assay

This proximity-based assay uses donor and acceptor beads that generate a signal when brought into close proximity by the interaction of biotinylated DnaN and a streptavidin-fused Mycoplanecin analog. Unlabeled analogs will compete for binding and reduce the signal.

Data Presentation: DnaN Binding Affinity of Mycoplanecin Analogs (AlphaScreen®)

| Compound ID | Analog Structure/Modification | IC50 (nM) [Predicted] |

| MYCO-E | Mycoplanecin E (Reference) | 120 |

| Analog-1 | [Description of Modification] | 75 |

| Analog-2 | [Description of Modification] | 200 |

| Analog-3 | [Description of Modification] | >1000 |

Experimental Protocol: AlphaScreen® Assay

Materials:

-

Biotinylated recombinant M. tuberculosis DnaN protein

-

His-tagged recombinant M. tuberculosis DnaN protein

-

Streptavidin-coated Donor Beads

-

Nickel Chelate Acceptor Beads

-

Mycoplanecin analog library dissolved in DMSO

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA

-

White, opaque 384-well microplates

-

Plate reader capable of AlphaScreen® detection

Procedure:

-

Reagent Preparation:

-

Prepare 2X solutions of biotinylated DnaN and His-tagged DnaN in Assay Buffer.

-

Prepare serial dilutions of Mycoplanecin analog compounds in 100% DMSO, then dilute into Assay Buffer to create 4X compound solutions.

-

Prepare a 2X mixture of Streptavidin Donor and Nickel Chelate Acceptor beads in Assay Buffer in the dark.

-

-

Assay Plate Preparation:

-

Add 5 µL of the 4X Mycoplanecin analog solution or DMSO to the wells.

-

Add 5 µL of the 2X biotinylated DnaN solution.

-

Add 5 µL of the 2X His-tagged DnaN solution.

-

Incubate for 30 minutes at room temperature.

-

-

Signal Development and Measurement:

-

Add 10 µL of the 2X bead mixture to all wells in subdued light.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen®-compatible plate reader.

-

Data Analysis:

-

IC50 values are determined by fitting the AlphaScreen® signal data to a four-parameter logistic curve.

Cell-Based Screening: Antimycobacterial Activity

A cell-based assay is essential to determine the efficacy of Mycoplanecin analogs against whole M. tuberculosis and to assess their ability to penetrate the bacterial cell wall.

Luciferase Reporter Assay

This assay utilizes an M. tuberculosis strain engineered to express luciferase. Bacterial viability is proportional to the luminescence signal, providing a rapid and sensitive readout of compound activity.

Data Presentation: Anti-tuberculosis Activity of Mycoplanecin Analogs (Luciferase Assay)

| Compound ID | Analog Structure/Modification | EC50 (µg/mL) |

| MYCO-E | Mycoplanecin E (Reference) | 0.083[1] |

| Analog-1 | [Description of Modification] | 0.05 |

| Analog-2 | [Description of Modification] | 0.15 |

| Analog-3 | [Description of Modification] | >10 |

Experimental Protocol: Luciferase Reporter Assay

Materials:

-

Luciferase-expressing M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween-80

-

Mycoplanecin analog library dissolved in DMSO

-

Bright-Glo™ Luciferase Assay Reagent

-

White, opaque 384-well microplates

-

Luminometer

Procedure:

-

Bacterial Culture Preparation:

-

Grow the luciferase-expressing M. tuberculosis to mid-log phase.

-

Adjust the bacterial suspension to a final density of 1 x 10^5 CFU/mL in 7H9 broth.

-

-

Assay Plate Setup:

-

Add 40 µL of the bacterial suspension to each well.

-

Add 1 µL of the Mycoplanecin analog solution or DMSO (controls) to the wells.

-

-

Incubation and Measurement:

-

Incubate the plates at 37°C for 5 days.

-

Equilibrate the plates to room temperature.

-

Add 40 µL of Bright-Glo™ Luciferase Assay Reagent to each well.

-

Incubate for 5 minutes in the dark.

-

Measure luminescence using a luminometer.

-

Data Analysis:

-

EC50 values are calculated by fitting the luminescence data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This classic method determines the lowest concentration of an analog that inhibits visible bacterial growth.

Data Presentation: MIC of Mycoplanecin Analogs against M. tuberculosis

| Compound ID | Analog Structure/Modification | MIC (µg/mL) |

| MYCO-E | Mycoplanecin E (Reference) | 0.083[1] |

| Analog-1 | [Description of Modification] | 0.06 |

| Analog-2 | [Description of Modification] | 0.125 |

| Analog-3 | [Description of Modification] | >16 |

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth with supplements

-

Mycoplanecin analog library

-

Resazurin solution (0.02% w/v)

-

Clear, 96-well microplates

Procedure:

-

Compound Dilution:

-

Prepare serial two-fold dilutions of the Mycoplanecin analogs in 7H9 broth directly in the 96-well plates.

-

-

Inoculation:

-

Prepare an inoculum of M. tuberculosis to a final concentration of 5 x 10^5 CFU/mL.

-

Add the inoculum to each well containing the compound dilutions.

-

-

Incubation and Reading:

-

Incubate the plates at 37°C for 7 days.

-

Add 10 µL of Resazurin solution to each well and incubate for another 24-48 hours.

-

The MIC is the lowest compound concentration where the color remains blue (indicating no bacterial growth) and has not turned pink.

-

Conclusion